4-((Trifluoromethyl)thio)aniline
Overview
Description
4-((Trifluoromethyl)thio)aniline is a compound with the molecular formula C7H6F3NS . It is also known by other names such as 4-Aminophenyl trifluoromethyl sulfide and 4-(trifluoromethylsulfanyl)aniline . It is a 4-substituted aniline derivative .
Synthesis Analysis
The synthesis of 4-((Trifluoromethyl)thio)aniline involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products . It is believed to act as a catalyst in synthesizing other compounds .Molecular Structure Analysis
The molecular weight of 4-((Trifluoromethyl)thio)aniline is 193.19 g/mol . Its IUPAC name is 4-(trifluoromethylsulfanyl)aniline . The InChI representation of the molecule is InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 .Physical And Chemical Properties Analysis
4-((Trifluoromethyl)thio)aniline is a clear colorless to yellow liquid . It has a molecular weight of 193.19 g/mol . The compound has a boiling point of 103 °C at 11 mm of pressure and a density of 1.344 .Scientific Research Applications
Vibrational Analysis and Nonlinear Optical (NLO) Materials
4-Chloro-3-(trifluoromethyl)aniline and similar compounds have been the subject of experimental vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insight into the effects of substituents on vibrational spectra, potentially useful in the development of nonlinear optical materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Intermediate for Efficient, Low Toxic Pesticides
2,6-Dichloro-4-trifluoromethyl aniline, a variant of the compound, is a significant intermediate in the production of high efficiency, low toxicity pesticides and new herbicides. The paper reviews the main preparation methods for this intermediate and summarizes the characteristics and applications of the derived pesticides and herbicides (Zhou Li-shan, 2002).
Corrosion Inhibition
4-((Trifluoromethyl)thio)aniline derivatives have been studied for their corrosion inhibition properties. In a study, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline was synthesized and tested for its efficacy in inhibiting corrosion of mild steel in acidic environments, revealing it to be an efficient inhibitor. The study utilized various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the compound's performance (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activity
Thiourea derivatives, synthesized using compounds like 3-(trifluoromethyl)aniline, have been evaluated for their antimicrobial activities. These derivatives demonstrated significant inhibition against Gram-positive cocci, including methicillin-resistant and standard strains of Staphylococcus epidermidis. This research underscores the potential of these compounds in the development of novel antimicrobial agents (Stefanska, Stępień, Bielenica, Wrzosek, & Struga, 2016).
Liquid Crystal Applications
Studies have explored the use of 4-((Trifluoromethyl)thio)aniline derivatives in liquid crystals. For example, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives, including those with trifluoromethyl groups, exhibit stable smectic phases. These findings contribute to understanding the role of polar substituents like trifluoromethyl in stabilizing liquid crystalline states, which is crucial for the development of new liquid crystal materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Safety And Hazards
4-((Trifluoromethyl)thio)aniline is toxic if swallowed or inhaled. It causes severe skin burns and eye damage. It also causes damage to organs through prolonged or repeated exposure . It is combustible and very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not eating, drinking, or smoking when using this product, wearing protective gear, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(trifluoromethylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHTUXVBNGOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190681 | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((Trifluoromethyl)thio)aniline | |
CAS RN |
372-16-7 | |
Record name | 4-[(Trifluoromethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(trifluoromethyl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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